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molecular formula C6H9BiO6 B3055626 Bismuth lactate CAS No. 6591-53-3

Bismuth lactate

Cat. No. B3055626
M. Wt: 386.11 g/mol
InChI Key: UIDADGSFFFAPRX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04195972

Procedure details

The bismuth sub nitrate, glycerin and lactic acid were placed in a kettle and heated at 70° C. until clear. During heating, the lactic acid displaced the nitrate to form bismuth lactate;
Name
bismuth sub nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
bismuth lactate

Identifiers

REACTION_CXSMILES
[N+](O[Bi])([O-])=O.[N+](O[Bi])([O-])=O.[N+](O[Bi])([O-])=O.[N+](O[Bi])([O-])=O.O.O.O.O.O.O.O.O.O[Bi:30]=O.[C:32]([OH:37])(=[O:36])[CH:33]([CH3:35])[OH:34].[N+]([O-])([O-])=O>OCC(CO)O>[C:32]([O-:37])(=[O:36])[CH:33]([CH3:35])[OH:34].[Bi+3:30].[C:32]([O-:37])(=[O:36])[CH:33]([CH3:35])[OH:34].[C:32]([O-:37])(=[O:36])[CH:33]([CH3:35])[OH:34] |f:0.1.2.3.4.5.6.7.8.9.10.11.12,16.17.18.19,^3:2,7,12,17|

Inputs

Step One
Name
bismuth sub nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].O.O.O.O.O.O.O.O.O[Bi]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
During heating

Outcomes

Product
Name
bismuth lactate
Type
product
Smiles
C(C(O)C)(=O)[O-].[Bi+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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